molecular formula C25H52O B1220752 1-Pentacosanol CAS No. 26040-98-2

1-Pentacosanol

Cat. No. B1220752
CAS RN: 26040-98-2
M. Wt: 368.7 g/mol
InChI Key: IACKKVBKKNJZGN-UHFFFAOYSA-N
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Description

1-Pentacosanol is a chemical compound with the molecular formula C25H52O . It is also known by other names such as pentacosyl alcohol .


Molecular Structure Analysis

The molecular structure of 1-Pentacosanol consists of a chain of 25 carbon atoms (C25), 52 hydrogen atoms (H52), and one oxygen atom (O), making it a long-chain alcohol . The IUPAC Standard InChIKey for 1-Pentacosanol is IACKKVBKKNJZGN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Pentacosanol has a molecular weight of 368.68 . More detailed physical and chemical properties such as boiling point, critical temperature, and others might be available in specialized databases or scientific literature .

Scientific Research Applications

Potential Cancer Treatment

1-Pentacosanol, isolated from the stem ethanolic extract of Cayratia trifolia (L.), has shown potential as a target for prostate cancer treatment. An in silico approach identified 1-pentacosanol as a promising inhibitor against prostate cancer targets such as PTEN, AKT, SMO, and E2F3. The study demonstrated favorable molecular docking results, suggesting that 1-pentacosanol could act as novel inhibitors in prostate cancer therapy (Sowmya et al., 2021).

Biofuel Production

1-Pentacosanol has been investigated in the context of biofuel production. Research on pentanol isomers, including 1-pentanol, highlights their utility as potential biofuels. Metabolic engineering of microbial strains has been developed for the production of these isomers, indicating the role of 1-pentacosanol in advancing biofuel technologies (Cann & Liao, 2009).

Chemical Properties and Interactions

The viscosity and interactions of 1-pentacosanol in various chemical mixtures have been extensively studied. For example, research on the viscosity of binary mixtures containing 1-alkanols and cyclohexane, including 1-pentanol, provides insights into the molecular interactions and structural changes in these mixtures (Oswal et al., 2005). Such studies are crucial for understanding the fundamental properties of 1-pentacosanol in various applications.

Diesel Engine Performance

Investigations into the performance of diesel engines using 1-pentacosanol/diesel fuel blends have been conducted. These studies assess the feasibility of using 1-pentacosanol as an alternative fuel, focusing on engine power, brake thermal efficiency, and specific fuel consumption. The results suggest that diesel engines can run successfully on blends containing 1-pentacosanol without significant modifications or damage to the engine parts (Campos-Fernández et al., 2012).

Insect Pheromone Synthesis

Research on the synthesis of insect pheromones has involved 1-pentacosanol. Specifically, the synthesis of 5,11-dimethylpentacosane, a sex pheromone component of the male Galleria mellonella, involved the use of 5,11-dimethyl-8-pentacosanol, highlighting the role of 1-pentacosanol in pheromone production and its potential applications in pest control (Mori & Akasaka, 2015).

Safety And Hazards

While specific safety data for 1-Pentacosanol was not found, general safety measures for handling chemicals should be followed. This includes avoiding inhalation, skin contact, and eye contact. In case of contact, rinse thoroughly with water and seek medical advice if necessary .

properties

IUPAC Name

pentacosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACKKVBKKNJZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948922
Record name Pentacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentacosanol

CAS RN

26040-98-2
Record name 1-Pentacosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26040-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentacosanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentacosyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-PENTACOSANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA66I0JFTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
S Sowmya, PC Perumal, S Ravi… - Jordan Journal of …, 2021 - researchgate.net
… In the present study, the isolated natural compound 1-pentacosanol has comparable good affinity with selected prostate cancer targets of PTEN, AKT, SMO and E2F3 when compared …
Number of citations: 3 www.researchgate.net
AB Tayade, P Dhar, J Kumar, M Sharma… - PLoS …, 2013 - journals.plos.org
… Chemometric profile of root extracts revealed the presence of 63 phyto-chemotypes, among them, 1-pentacosanol; stigmast-5-en-3-ol, (3β,24S); 1-teracosanol; 1-henteracontanol; 17-…
Number of citations: 70 journals.plos.org
S Chatterjee, A Karmakar, SA Azmi, A Barik - Proceedings of the …, 2018 - Springer
Extraction, thin layer chromatography and gas chromatography–mass spectrometry of Solena amplexicaulis (Lam.) Gandhi, commonly known as creeping cucumber, (Cucurbitaceae) …
Number of citations: 32 link.springer.com
SF Jasim, NN Baqer, EA Alraheem - Asian Journal of …, 2018 - researchgate.net
Objective: Viola odorata has a characteristic as antifungal, antibacterial, anticancer, antioxidant, antiasthmatic, anti-inflammatory, anti-HIV, and antipyretic agents. The aim of this study …
Number of citations: 21 www.researchgate.net
F Li, D Min, B Song, S Shao, X Zhang - Postharvest Biology and …, 2017 - Elsevier
… Specifically, the dominant alcohol constituents were 1-pentacosanol and 1-octacosanol, two … content might be related more closely to its regulation of 1-pentacosanol and 1-octacosanol. …
Number of citations: 41 www.sciencedirect.com
Y Qiu, F Tian, D Dou, T Kang… - Chinese Traditional and …, 1994 - pesquisa.bvsalud.org
… are obtained for the first time from the title plant and identified as ent-kaurane-3?,16?,17-triol(Ⅱ),entkaurane-16?,17-diol-19-oic acid(Ⅲ),3,4-dihydroxybenzaldehyde(Ⅳ),1-pentacosanol(…
Number of citations: 5 pesquisa.bvsalud.org
A Ali, M Jameel, M Ali - Journal of Pharmacy & Bioallied Sciences, 2016 - ncbi.nlm.nih.gov
… Compounds 1–4 and 6 were the known phytoconstituents characterized as 1-pentacosanol,[9,10] β-sitosteryl oleate,[11] β-sitosteryl linoleate,[12] stigmasterol[13] and palmityl …
Number of citations: 5 www.ncbi.nlm.nih.gov
S Sowmya - shodhganga.inflibnet.ac.in
… With chromatographic and spectroscopic techniques, the natural compounds such as sitosterol-1-acetyl propionate, eicosenoic acid, 1-heptacosanol and 1-pentacosanol were …
Number of citations: 0 shodhganga.inflibnet.ac.in
J Jones, V Wert, S Ries - Planta, 1979 - Springer
The effect of several analogs of 1-triacontanol (TRIA), differing in C-chain length (16–32), the position of the hydroxyl group and the terminal functional group, were tested alone and in …
Number of citations: 57 link.springer.com
T Riaz, MA Abbasi, M Ajaib - Bioscience Research, 2012 - cabdirect.org
… led to the isolation of four new-source compounds namely 1-pentacosanol (1), stigmast-7-ene-3β-ol (2), p-hydroxybenzoic acid (3), ursolic acid (4) and seven known compounds …
Number of citations: 5 www.cabdirect.org

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